Benzenamine, N-(2-methoxyethyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(2-methoxyethyl)-N-methyl- is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 2-methoxyethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-N-methyl- typically involves the alkylation of aniline. One common method is the reaction of aniline with 2-methoxyethyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-(2-methoxyethyl)-N-methyl- can be achieved through continuous flow processes. This involves the use of automated reactors where aniline, 2-methoxyethyl chloride, and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(2-methoxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of Benzenamine, N-(2-methoxyethyl)-N-methyl-.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated products depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(2-methoxyethyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-N-methyl- involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of metabolic enzymes, which can lead to altered metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-
- N-(2-methoxyethyl)aniline
- N-methyl-N-phenylhydroxylamine
Uniqueness
Benzenamine, N-(2-methoxyethyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
81090-01-9 |
---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-N-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-11(8-9-12-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
IBRLRCIVUSLMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.